molecular formula C11H19NO3 B2375293 1-Boc-5-methyl-3-piperidinone CAS No. 1509382-47-1

1-Boc-5-methyl-3-piperidinone

Cat. No.: B2375293
CAS No.: 1509382-47-1
M. Wt: 213.277
InChI Key: PIXOEWQIZRMJQU-UHFFFAOYSA-N
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Description

1-Boc-5-methyl-3-piperidinone, also known as tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-Boc-5-methyl-3-piperidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: this compound is utilized in the synthesis of drug candidates for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials, including polymers and coatings.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

1-Boc-5-methyl-3-piperidinone can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-5-methyl-3-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protecting group can be replaced by other functional groups using reagents like trifluoroacetic acid.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidines.

Mechanism of Action

The mechanism of action of 1-Boc-5-methyl-3-piperidinone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protecting group is removed in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes, receptors, and ion channels .

Comparison with Similar Compounds

1-Boc-5-methyl-3-piperidinone can be compared with other similar compounds, such as:

    1-Boc-3-piperidone: This compound lacks the methyl group at the 5-position and is used in similar synthetic applications.

    1-Boc-4-piperidone: This compound has the carbonyl group at the 4-position instead of the 3-position and is used in the synthesis of different organic molecules.

    1-Boc-2-piperidone: This compound has the carbonyl group at the 2-position and is used in the synthesis of chiral compounds.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOEWQIZRMJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509382-47-1
Record name tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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